molecular formula C18H23N3 B3417135 3-[4-(2-Phenylethyl)piperazin-1-yl]aniline CAS No. 1018587-33-1

3-[4-(2-Phenylethyl)piperazin-1-yl]aniline

Cat. No.: B3417135
CAS No.: 1018587-33-1
M. Wt: 281.4 g/mol
InChI Key: MHZOEEZLESSTPC-UHFFFAOYSA-N
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Description

3-[4-(2-Phenylethyl)piperazin-1-yl]aniline is an organic compound with the molecular formula C18H23N3 It is a derivative of piperazine, a heterocyclic amine, and contains both aniline and phenylethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(2-Phenylethyl)piperazin-1-yl]aniline typically involves the reaction of 1-(2-phenylethyl)piperazine with 3-nitroaniline, followed by reduction of the nitro group to an amine. The reaction conditions often include the use of a suitable solvent such as ethanol or methanol and a reducing agent like hydrogen gas in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Purification steps might include recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

3-[4-(2-Phenylethyl)piperazin-1-yl]aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using hydrogen gas and a palladium catalyst.

    Substitution: The aniline group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nitration using concentrated nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: Oxidized derivatives of the phenylethyl group.

    Reduction: Reduced forms of the nitro group to amine.

    Substitution: Nitrated or halogenated derivatives of the aniline ring.

Scientific Research Applications

3-[4-(2-Phenylethyl)piperazin-1-yl]aniline has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including as an antipsychotic or antidepressant agent.

    Industry: Utilized in the development of new materials with specific properties, such as dyes or polymers.

Mechanism of Action

The mechanism of action of 3-[4-(2-Phenylethyl)piperazin-1-yl]aniline involves its interaction with specific molecular targets, such as receptors or enzymes. The phenylethyl group may enhance its binding affinity to certain receptors, while the piperazine ring can modulate its pharmacokinetic properties. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-(1-Piperazinyl)aniline: Another piperazine derivative with similar structural features.

    3-[4-(2-Phenylethyl)piperazin-1-yl]-7H-benzo[de]anthracen-7-one: A compound with a benzanthrone moiety, used in dye synthesis.

Uniqueness

3-[4-(2-Phenylethyl)piperazin-1-yl]aniline is unique due to the presence of both aniline and phenylethyl groups, which confer specific chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable intermediate in various synthetic pathways.

Properties

IUPAC Name

3-[4-(2-phenylethyl)piperazin-1-yl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3/c19-17-7-4-8-18(15-17)21-13-11-20(12-14-21)10-9-16-5-2-1-3-6-16/h1-8,15H,9-14,19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHZOEEZLESSTPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCC2=CC=CC=C2)C3=CC=CC(=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1018587-33-1
Record name 3-[4-(2-phenylethyl)piperazin-1-yl]aniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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